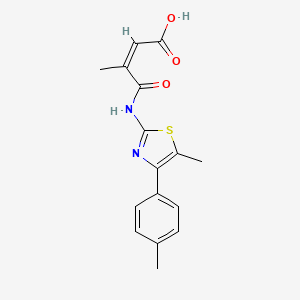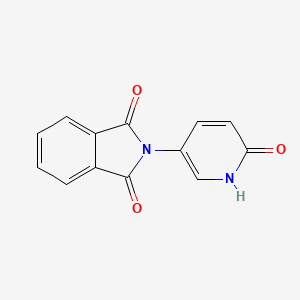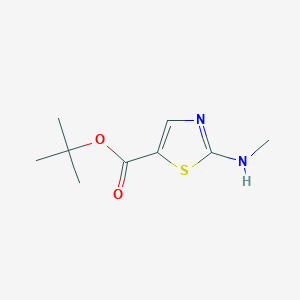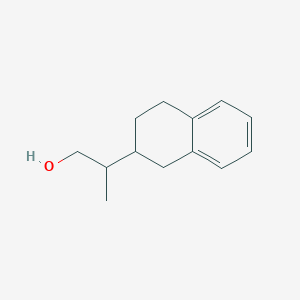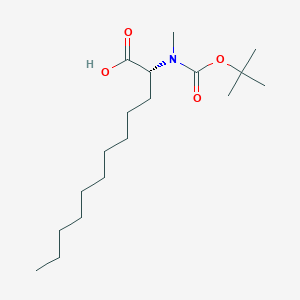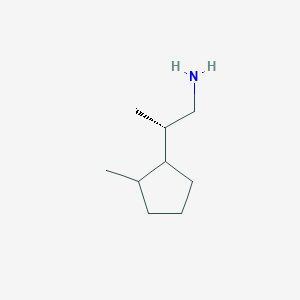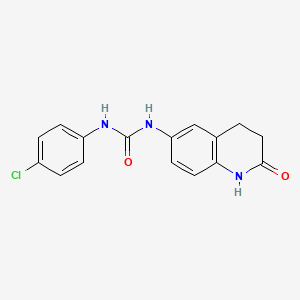
1-(4-Chlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as CTU, and it has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research has focused on the synthesis of new chemical entities derived from 1-(4-Chlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea and evaluating their antimicrobial activities. For instance, Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities. Compounds with certain substitutions demonstrated good activity compared to standard drugs, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).
Electro-Fenton Degradation of Antimicrobials
The Electro-Fenton degradation process, involving similar compounds, has been studied for the removal of antimicrobials like triclosan and triclocarban from water. Sirés et al. (2007) demonstrated that electro-generated hydroxyl radicals efficiently degrade these antimicrobials, suggesting a potential environmental application for similar chemical structures in water treatment processes (Sirés et al., 2007).
Heterocyclic Design and X-ray Mapping
The role of 1-(4-Chlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea in the design of new heterocyclic compounds has been explored, with studies using X-ray diffraction to understand the structural basis of these designs. Mazina et al. (2004) investigated the structures of several compounds, including tricyclic heterocycles based on 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, contributing to the field of crystallography and molecular design (Mazina et al., 2004).
Pharmacological Evaluation for Anti-inflammatory and Analgesic Activities
Farag et al. (2012) synthesized new 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives and evaluated them for potential anti-inflammatory and analgesic activities. This research highlights the compound's relevance in the development of new pharmacological agents (Farag et al., 2012).
Optoelectronic, Nonlinear, and Charge Transport Properties
Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, providing insights into the multifunctional material capabilities of these compounds for applications in electronic devices (Irfan et al., 2020).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-11-2-4-12(5-3-11)18-16(22)19-13-6-7-14-10(9-13)1-8-15(21)20-14/h2-7,9H,1,8H2,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJFZBFBRAJEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2917707.png)
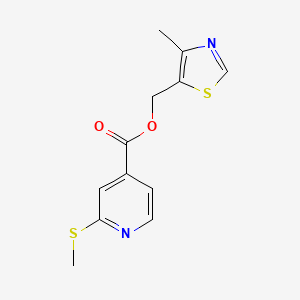
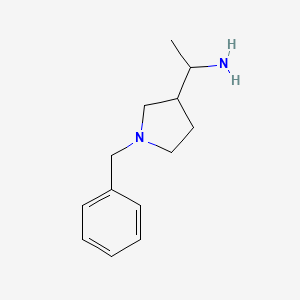
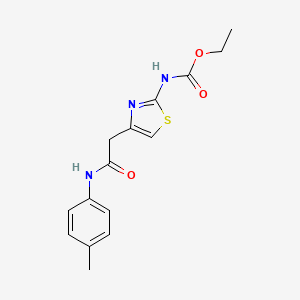
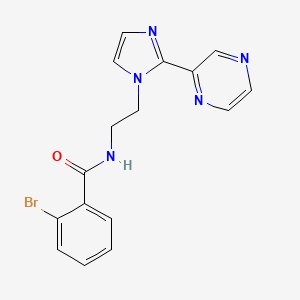
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2917715.png)
![1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2917718.png)
![1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2917719.png)
